molecular formula C7H12O2 B13592693 6-Oxaspiro[3.4]octan-2-ol

6-Oxaspiro[3.4]octan-2-ol

Cat. No.: B13592693
M. Wt: 128.17 g/mol
InChI Key: FUBVUBROUIXSTI-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-2-ol is a compound with a unique spirocyclic structure, characterized by a spiro linkage between a tetrahydrofuran ring and a cyclopropane ring. This compound is primarily used as a reagent and intermediate in organic synthesis reactions. It serves as a crucial raw material in the production of new materials, surfactants, dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Oxaspiro[3.4]octan-2-ol involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, typically around -78°C. The reaction mixture is then treated with lithium naphthalenide, followed by quenching with saturated aqueous sodium bicarbonate solution. The product is purified through chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of spirocyclic derivatives .

Scientific Research Applications

6-Oxaspiro[3.4]octan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of new materials, surfactants, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-2-ol involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.4]octan-2-one: A closely related compound with a similar spirocyclic structure but differing in the functional group at the 2-position.

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring structure.

Uniqueness

6-Oxaspiro[3Its ability to undergo various chemical transformations and its utility as a building block in organic synthesis make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

6-oxaspiro[3.4]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-3-7(4-6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVUBROUIXSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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